![molecular formula C16H14ClN3O2 B2865441 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-74-5](/img/structure/B2865441.png)
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-b]pyridine is a medicinally privileged structure . It is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates .Molecular Structure Analysis
The molecular structure of similar compounds shows that they are aromatic, stable, flat and are isosteres of naphthalene . Of the two fused aromatic rings, the pyrazole portion is electron-rich, and the pyridine portion is electron-deficient .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . This reaction forms pyrazolo[4,3-b]pyridine-6-carboxylates, which can be further converted to other derivatives .科学的研究の応用
Synthesis and Chemical Characterization
- Functionalization Reactions : The compound has been involved in studies focusing on the functionalization reactions of related pyrazole compounds, contributing to the understanding of their chemical behavior and potential applications (Yıldırım, Kandemirli, & Demir, 2005).
- Supramolecular Chemistry : Research has included the use of similar pyrazole derivatives in the formation of supramolecular adducts, highlighting their role in the creation of complex molecular structures (Fang et al., 2020).
- Novel Compound Synthesis : Studies have also explored the synthesis of novel pyrazole-based compounds, indicating the versatility of these molecules in chemical synthesis (Flefel et al., 2018).
Pharmaceutical and Biological Research
- Drug Design : Pyrazole derivatives have been investigated in the context of drug design, showing potential as scaffolds for developing new pharmaceuticals (Stepanenko et al., 2011).
- Antimicrobial Activity : Research on related pyrazole compounds has demonstrated antimicrobial and antimycobacterial activities, suggesting potential applications in treating infections (Sidhaye et al., 2011).
- Antioxidant Properties : Studies have also focused on the antioxidant properties of pyrazolopyridine derivatives, which could be relevant in managing oxidative stress-related conditions (Gouda, 2012).
Material Science and Catalysis
- Catalytic Applications : Pyrazole derivatives have been explored as catalysts in ethylene oligomerization reactions, indicating their potential use in industrial processes (Nyamato, Ojwach, & Akerman, 2014).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of the pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Pharmacokinetics
The benzylic position in similar compounds is known to undergo reactions such as free radical bromination and nucleophilic substitution , which could potentially influence the compound’s bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity .
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWUKOYOBBJUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)
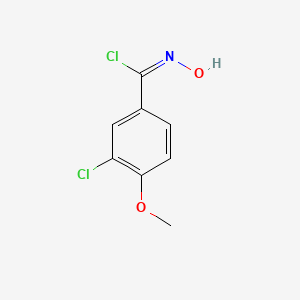
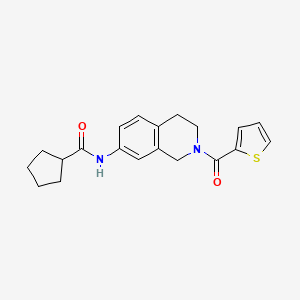
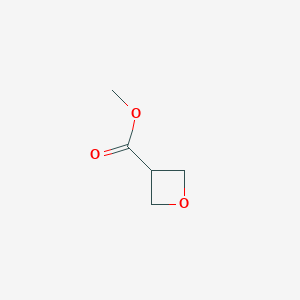

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)
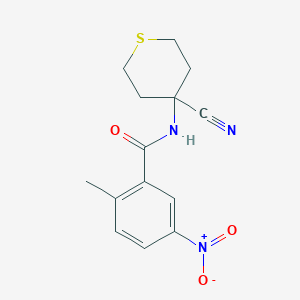

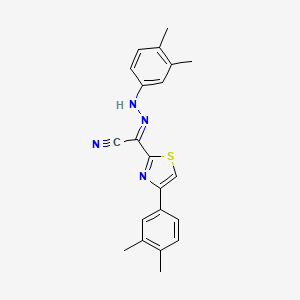
![2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2865377.png)
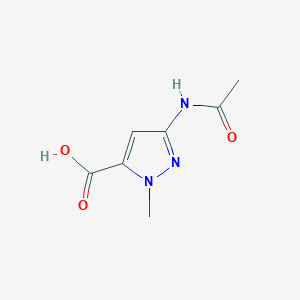
![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)